

## G140 activity compared to novel cGAS inhibitors

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Compound of Interest				
Compound Name:	G140			
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An Objective Comparison of **G140** and Novel cGAS Inhibitors for Researchers

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of infection or cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING to trigger a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][2] While vital for host defense, inappropriate activation of this pathway by self-DNA is linked to various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][3][4]

**G140** is a potent and selective small-molecule inhibitor of human cGAS.[1][5] This guide provides a detailed comparison of **G140** with other novel cGAS inhibitors, supported by experimental data and protocols to assist researchers in drug development and immunological studies.

#### **Mechanism of Action: G140**

**G140** functions as a competitive inhibitor by binding to the catalytic active site of human cGAS. [1][2] Co-crystallization studies of closely related compounds have shown that these inhibitors occupy the same pocket as the substrates ATP and GTP.[2][5] By blocking the entry of these substrates, **G140** effectively prevents the synthesis of cGAMP, thus halting the downstream inflammatory signaling cascade at its origin.[1]

# **Performance Comparison of cGAS Inhibitors**







The efficacy of cGAS inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to reduce cGAS enzymatic activity by 50%. This is assessed through biochemical assays with purified enzymes and in cell-based assays for biological relevance.[3]



Inhibitor	Туре	Target	Biochemica I IC50	Cellular IC50	Reference
G140	Small Molecule	Human cGAS	14.0 nM	1.70 μM (THP-1)	[1][6]
Mouse cGAS	442 nM	0.86 μM (Primary Macrophages )	[1][6]		
G150	Small Molecule	Human cGAS	10.2 nM	Not specified	[7][8]
Mouse cGAS	No inhibition	Not specified	[7][8]		
RU.521	Small Molecule	Mouse cGAS	110 nM	0.70 μM (Mouse Macrophages )	[7]
Human cGAS	Poor inhibitor	Not specified	[7]		
PF-06928215	Small Molecule	Human cGAS	4.9 μΜ	Not specified	[8]
Compound 3	Covalent Inhibitor	Mouse cGAS	Not specified	0.51 μM (Raw-Lucia ISG)	[9]
C20	Flavonoid- based	Human cGAS	2.28 μΜ	Not specified	[10]
Mouse cGAS	1.44 μΜ	Not specified	[10]		
XL-3156 / XL- 3158	Allosteric Inhibitor	Human & Mouse cGAS	Not specified	Not specified	[8]
cGAS- PROTACs	Protein Degrader	cGAS	Not applicable	Not applicable	[11]
XQ2	Macrocyclic Peptide	Human cGAS	Not specified	Inhibits dsDNA-	[12]



induced IFNB1

#### Toxicity Profile of G140

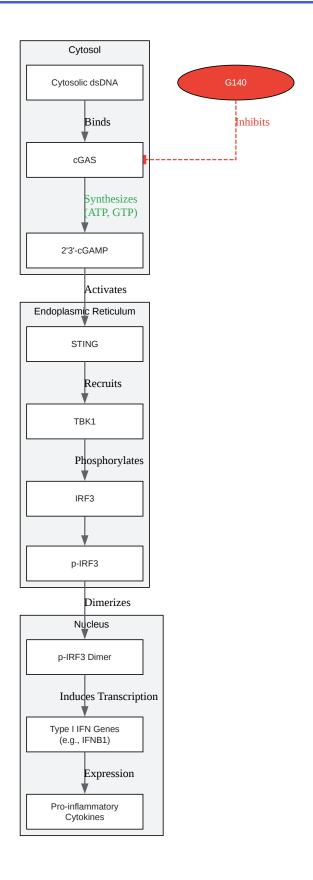
A significant window between the effective concentration and the lethal dose is a favorable feature for a therapeutic candidate.

Cell Line	Metric	Value	Reference
Human THP-1 Monocytes	LD50 (24h)	>100 μM	[1][6]

## **Signaling Pathways and Experimental Workflows**

To understand the context of inhibitor action and evaluation, the following diagrams illustrate the cGAS-STING signaling pathway and a standard experimental workflow for testing inhibitors.

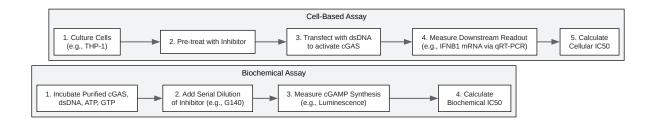




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Caption: The cGAS-STING signaling pathway and the inhibitory action of G140.





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Caption: A typical experimental workflow for evaluating cGAS inhibitors.

## **Key Experimental Methodologies**

The characterization of cGAS inhibitors like **G140** relies on established biochemical and cellular assays.[1]

### **Biochemical cGAS Enzymatic Activity Assay**

This in vitro assay directly quantifies the ability of a compound to block cGAS-mediated cGAMP synthesis.[1][3]

- Objective: To determine the biochemical IC50 value of an inhibitor against a recombinant cGAS protein.[1]
- Protocol Outline:
  - Purified, recombinant human or mouse cGAS is incubated in a reaction buffer.
  - An activating dsDNA (e.g., herring testes DNA) is added to the mixture.[1][3]
  - A serial dilution of the test inhibitor (e.g., **G140**) is added to the reaction wells.[1]
  - The enzymatic reaction is initiated by adding the substrates ATP and GTP.[1][7]



- The reaction is incubated to allow for cGAMP synthesis.[3]
- The amount of remaining ATP or the produced cGAMP is measured. A common method is a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).[7]
- The IC50 value is calculated from the dose-response curve.

### **Cell-Based cGAS Activity Assay**

This assay measures the inhibitor's efficacy in a cellular context, accounting for factors like cell permeability and metabolism.

- Objective: To determine the cellular IC50 value by measuring the inhibition of the downstream cGAS signaling pathway.
- Protocol Outline:
  - Human monocytic cells (e.g., THP-1) or primary macrophages are cultured.[1]
  - Cells are pre-incubated with various concentrations of the inhibitor.
  - The cGAS pathway is activated by transfecting the cells with a dsDNA ligand.[12]
  - After an incubation period, the cells are harvested.
  - The inhibitory effect is quantified by measuring a downstream marker of pathway
    activation. This is commonly done by measuring the mRNA expression levels of interferonstimulated genes, such as IFNB1, using quantitative real-time PCR (qRT-PCR).[1][12]
  - Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.[1]

## Selectivity and Off-Target Effects of G140

A critical aspect of a targeted inhibitor is its specificity. **G140** has been shown to be highly selective for cGAS. Experiments demonstrate that while **G140** effectively blocks IFN-β production induced by dsDNA, it does not inhibit signaling triggered by direct STING agonists (like cGAMP) or ligands for other pattern recognition receptors like RIG-I (e.g., hairpin RNA).[1]



This confirms that **G140**'s action is specific to cGAS and does not affect downstream components of the pathway.[1]

#### Conclusion

**G140** is a well-characterized, potent, and selective inhibitor of human cGAS, making it a valuable tool for studying cGAS-driven immune responses.[1] It demonstrates high potency in biochemical assays and effectiveness in cellular models with a favorable toxicity profile.[1][6] The landscape of cGAS inhibitors is rapidly evolving, with novel compounds like the human-specific G150, covalent inhibitors, allosteric modulators, and protein degraders (PROTACs) showing promise.[7][8][9][11] This comparative guide provides researchers with the necessary data to select the most appropriate inhibitor for their specific experimental needs in the investigation of autoimmune diseases and other cGAS-related pathologies.

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